4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine, also known as TMPy, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to act as a chelating agent for transition metal catalysts. It can also act as a hydrogen bond donor and acceptor, making it a versatile ligand for various reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine. However, studies have shown that it has low toxicity and is relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with a high yield. It is also a versatile ligand that can be used in a wide range of reactions. However, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine has limitations as well. It can be expensive to synthesize, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine. One area of interest is its potential as a drug development candidate due to its antimicrobial and antifungal properties. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development. Additionally, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine can be used in the synthesis of new materials with unique properties, making it a promising compound for material science research.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine is widely used in scientific research due to its unique properties. It is an excellent ligand for transition metal catalysis and is used in cross-coupling reactions. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine is also used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It has been shown to have antimicrobial and antifungal properties, making it a promising compound for drug development.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-6-16-8(17-7)11(13,14)15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWHLLGINGCMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.